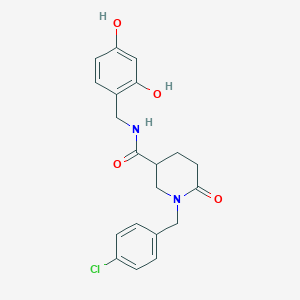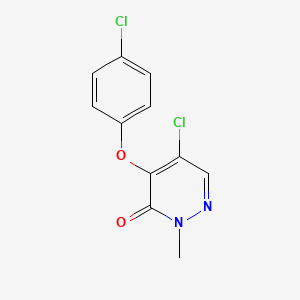
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PBIT, and it is a derivative of benzamide. PBIT has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in tumor growth and viral replication. PBIT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, PBIT may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
PBIT has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, PBIT has also been shown to have anti-inflammatory properties. PBIT has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBIT is its ability to inhibit HDACs, which makes it a promising candidate for the development of new anticancer drugs. Additionally, PBIT has been shown to have antiviral activity, which could be useful in the development of new antiviral therapies. However, there are also some limitations to the use of PBIT in laboratory experiments. PBIT is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, PBIT is a complex molecule, which can make it difficult to synthesize and purify.
Direcciones Futuras
There are several potential future directions for research involving PBIT. One area of interest is the development of new anticancer drugs based on the structure of PBIT. Researchers could also investigate the potential use of PBIT in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of PBIT and its potential side effects. Overall, PBIT is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
The synthesis method for PBIT involves the reaction of 2-isopropyl-4-chlorobenzamide with thiazolidine-2,4-dione in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure PBIT. This synthesis method has been well-established and is commonly used in laboratories.
Aplicaciones Científicas De Investigación
PBIT has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry. PBIT has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of new anticancer drugs. Additionally, PBIT has also been shown to have antiviral activity, which could be useful in the development of new antiviral therapies.
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)15-14(17)12-5-7-13(8-6-12)16-9-3-4-10-20(16,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAVDOGZRUWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5689391.png)
![isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)

![1-(2-methyl-6-propylpyrimidin-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B5689405.png)
![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)


![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)